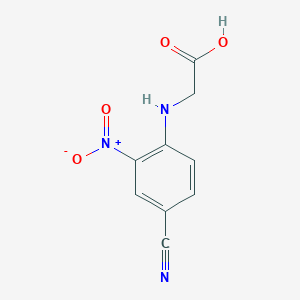

N-(4-cyano-2-nitrophenyl)glycine

Description

Overview of Aryl-Glycine Derivatives: Structure and Research Significance

Aryl-glycine derivatives are a class of compounds characterized by a glycine (B1666218) molecule where the amino group is attached to an aromatic (aryl) ring. Glycine, the simplest amino acid with the chemical formula NH₂CH₂COOH, provides a versatile scaffold for chemical modifications. acs.org The attachment of an aryl group to the nitrogen atom of glycine introduces a range of electronic and steric properties that significantly influence the molecule's behavior.

These derivatives are of considerable interest in medicinal chemistry and drug discovery. ontosight.ainih.gov The aryl-glycine framework is a key structural motif in various biologically active compounds. Researchers often modify the aryl ring with different functional groups to fine-tune the compound's properties, such as its ability to interact with specific biological targets. nih.gov The synthesis of these derivatives can be achieved through various methods, including the direct arylation of glycine derivatives. organic-chemistry.orgnih.govrsc.org

Contextualization of Nitrophenyl and Cyanophenyl Moieties in Chemical Synthesis

The presence of both nitrophenyl and cyanophenyl moieties in N-(4-cyano-2-nitrophenyl)glycine is crucial to its chemical character and reactivity.

The Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group. nih.gov When attached to a phenyl ring, it significantly decreases the electron density of the ring, making it more susceptible to nucleophilic attack. This property is widely exploited in organic synthesis. nih.gov For instance, the nitrophenyl group can act as a leaving group in certain reactions or activate adjacent positions on the aromatic ring for substitution. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The 4-nitrophenyl group, in particular, can serve as a chromophore, which is useful in spectroscopic assays. ontosight.ai

The combination of these two electron-withdrawing groups on the same phenyl ring in this compound creates a highly electron-deficient aromatic system, influencing its reactivity and potential applications.

Broad Academic Relevance of this compound and its Structural Analogues

The specific structure of this compound makes it and its analogues subjects of interest in several areas of academic research. The presence of the glycine unit suggests potential applications in bioorganic and medicinal chemistry, where amino acid derivatives are fundamental building blocks for peptides and other bioactive molecules. ontosight.ainih.gov

The dual functionalization of the phenyl ring with both nitro and cyano groups offers multiple sites for chemical modification, making these compounds versatile platforms for developing new chemical entities. For example, the nitro group can be selectively reduced, or the cyano group can be hydrolyzed or reduced to introduce new functional groups.

Structural analogues, such as N-(4-cyanophenyl)glycine and N-(4-nitrophenyl)glycine, have been studied for their synthetic utility and potential biological activities. ontosight.ainih.govnih.gov Research into compounds containing nitrophenyl groups has explored their potential in areas like anticancer and antioxidant agents. nih.govacs.org Similarly, molecules incorporating a cyano group have been investigated for a wide range of applications due to their unique electronic and reactive properties. ontosight.airsc.org The study of this compound and its analogues contributes to the broader understanding of structure-activity relationships in organic chemistry and may lead to the discovery of novel compounds with valuable properties.

Interactive Data Tables

Table 1: Properties of N-(4-cyanophenyl)glycine

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ nih.gov |

| Molecular Weight | 176.17 g/mol nih.govchemicalbook.com |

| IUPAC Name | 2-(4-cyanoanilino)acetic acid nih.gov |

| CAS Number | 42288-26-6 nih.gov |

Table 2: Properties of N-(4-nitrophenyl)glycine

| Property | Value |

| Molecular Formula | C₈H₈N₂O₄ ontosight.ainih.gov |

| Molecular Weight | 196.16 g/mol ontosight.ainih.gov |

| IUPAC Name | 2-(4-nitroanilino)acetic acid nih.gov |

| CAS Number | 619-91-0 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyano-2-nitroanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c10-4-6-1-2-7(11-5-9(13)14)8(3-6)12(15)16/h1-3,11H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDALYWATMXCOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Cyano 2 Nitrophenyl Glycine

Direct Synthesis Strategies for N-(4-cyano-2-nitrophenyl)glycine

The direct formation of this compound can be achieved through several reliable methods, most notably via reactions involving substituted benzonitriles.

Synthesis via Reactions of Substituted Benzonitriles

A principal and well-documented method for synthesizing this compound involves the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with glycine (B1666218). sigmaaldrich.com This nucleophilic aromatic substitution reaction provides a direct pathway to the desired product. The process typically employs 4-chloro-3-nitrobenzonitrile as the starting material, which can be prepared from 4-chloro-3-nitrobenzamide (B92726) and phosphorus oxychloride. sigmaaldrich.com The crystal structure of 4-chloro-3-nitrobenzonitrile has been reported, revealing that its molecules are linked by weak intermolecular C-H…O and C-H…N hydrogen bonds. sigmaaldrich.com

The reaction with glycine proceeds to yield this compound. This method is noted for its utility in preparing this key intermediate, which can then be used in further synthetic applications, such as the radiosynthesis of serotonin (B10506) transporter (SERT) ligands for positron emission tomography (PET) studies. sigmaaldrich.com

Palladium-Catalyzed Reductive Amination Approaches for N-Substituted Phenylglycines

Palladium-catalyzed reductive amination represents a powerful and versatile strategy for the synthesis of N-substituted phenylglycines. This method generally involves the reaction of a substituted aniline (B41778) with glyoxylic acid to form an imine intermediate, which is then reduced in the presence of a palladium catalyst and a hydrogen source. google.comgoogleapis.com

A typical procedure involves stirring the substituted aniline (such as 4-cyanoaniline), glyoxylic acid, and a palladium-on-carbon (Pd/C) catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol. google.comgoogleapis.com The reaction is then carried out under a hydrogen atmosphere at elevated temperature and pressure. google.comgoogleapis.com This process has been shown to produce N-cyano phenyl glycine in high yields and purity. google.comgoogleapis.com The palladium-carbon catalyst can often be recovered and recycled after the reaction. google.comgoogleapis.com The efficiency of these catalysts can be influenced by factors such as the nature of the support material, with supports like g-C3N4 showing promise in enhancing catalytic activity and selectivity. nih.gov

Recent advancements in palladium catalysis include visible-light-induced reactions, which can promote transformations under mild conditions. nih.gov These methods offer alternative pathways for the synthesis of N-substituted amines and their derivatives.

Synthesis of this compound Derivatives and Analogues

The structural framework of this compound allows for extensive chemical modifications at both the glycine and the aryl ring moieties, leading to a diverse range of derivatives and analogues.

Diversification at the Glycine Moiety

The glycine portion of the molecule can be readily modified. For instance, N-substituted glycine derivatives can be prepared through various synthetic routes, including the reaction of amines with chloroacetic acid. nih.gov This allows for the introduction of a wide array of functional groups, enabling the tuning of the molecule's physicochemical properties. The synthesis of N-substituted glycine derivatives with varying aliphatic chains has been explored to study the effects of lipophilicity and solubility on their biological activity. nih.gov

Modification and Functionalization of the Aryl Ring System

The aryl ring of this compound presents multiple sites for functionalization. The nitro and cyano groups are key functionalities that can be transformed into other chemical entities. For example, the nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions. The cyano group can also be hydrolyzed or converted to other nitrogen-containing heterocycles.

The synthesis of various derivatives has been reported, such as 4-cyano-2-nitro-N-(4'-chloro-3'-sulfamoylbenzoyl)-phenylhydrazine, which is synthesized from 4-cyano-2-nitrophenylhydrazine. prepchem.com Furthermore, the synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives from N-Fmoc-protected α-amino acids has been developed as a method for creating activated building blocks for combinatorial chemistry. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest. Green synthesis approaches aim to reduce or eliminate the use and generation of hazardous substances.

One example of a greener synthetic approach is the use of water as a solvent in the synthesis of N-substituted glycine derivatives. nih.gov The reaction of an alkyl amine with chloroacetic acid in cold water provides a more environmentally benign alternative to traditional organic solvents. nih.gov Another key aspect of green chemistry is the use of recyclable catalysts, such as palladium-on-carbon, which can be recovered and reused in multiple reaction cycles, thereby reducing waste. google.comgoogleapis.com

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific, single-enantiomer chiral analogues of this compound is a nuanced area of synthetic organic chemistry. While direct stereoselective synthetic routes for this exact molecule are not extensively documented in publicly available scientific literature, the broader class of arylglycine derivatives has been the subject of significant research. Methodologies developed for these related compounds, particularly those involving asymmetric synthesis and chiral resolution, offer viable strategies for obtaining enantiomerically pure analogues of this compound.

Asymmetric synthesis provides a direct route to enantiomerically enriched products, thereby avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. wikipedia.org Various approaches have been developed for the asymmetric synthesis of arylglycines. One notable method involves the enantioselective C–H arylation of N-aryl glycine esters using chiral palladium(II) catalysts in the presence of aryl boric acids, a technique that has shown excellent enantioselectivity. rsc.org Another established strategy employs chiral auxiliaries. For instance, the coupling of aromatic groups to chiral bromoglycinates has been achieved with high selectivity through methods like cuprate (B13416276) and Friedel-Crafts couplings. mountainscholar.org Furthermore, the use of chiral Ni(II) complexes of glycine Schiff bases has proven effective for the asymmetric synthesis of various α-amino acids through reactions such as aldol (B89426) and Mannich-type additions. nih.gov

In the absence of a direct asymmetric synthesis, chiral resolution of a racemic mixture is a widely employed and effective alternative for obtaining optically active compounds. wikipedia.org This process involves separating a racemic mixture into its constituent enantiomers. Common techniques include crystallization of diastereomeric salts and chiral chromatography.

Diastereomeric salt crystallization involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by fractional crystallization. For example, DL-Phenylglycine can be resolved using (+)-camphorsulfonic acid. kesselssa.com After separation, the chiral auxiliary is removed to yield the pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This approach has been successfully applied to resolve racemic mixtures of compounds containing a nitrophenyl group, which is structurally relevant to this compound. For instance, the enantiomers of 4-nitropropranolol and 7-nitropropranolol have been separated with high enantiomeric excess using a Kromasil 5-Amycoat column. mdpi.comresearchgate.net Similarly, 3-nitroatenolol has been resolved into its pure enantiomers using chiral chromatography. mdpi.com The successful resolution of these nitro-aromatic compounds underscores the potential of chiral HPLC for the separation of this compound enantiomers.

Detailed findings from the chiral resolution of related nitro-aromatic compounds are presented in the table below, illustrating the effectiveness of chiral HPLC.

| Racemic Compound | Chiral Stationary Phase | Mobile Phase | Purity of Enantiomers | Reference |

| (±)-4-nitropropranolol | Kromasil 5-Amycoat | n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) | >98% purity, >98% enantiomeric excess | mdpi.comresearchgate.net |

| (±)-7-nitropropranolol | Kromasil 5-Amycoat | n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) | >98% purity, >98% enantiomeric excess | mdpi.comresearchgate.net |

| (±)-3-nitroatenolol | Not specified | Not specified | Pure enantiomers obtained | mdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Cyano 2 Nitrophenyl Glycine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-(4-cyano-2-nitrophenyl)glycine in solution. Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) NMR studies provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

In ¹H NMR, the aromatic protons exhibit distinct chemical shifts due to the electron-withdrawing effects of the cyano and nitro groups. The protons of the glycine (B1666218) moiety also show characteristic signals, with their chemical shifts and coupling constants providing insights into the conformation of the side chain.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. For instance, the carboxyl group of the glycine moiety in α-glycine resonates at approximately 176.45 ppm. nsf.gov

¹⁵N NMR spectroscopy offers direct insight into the nitrogen environments of the nitro and cyano groups, as well as the secondary amine of the glycine unit. Solid-state ¹⁵N CP/MAS NMR can be particularly useful for studying the nitrogen atoms in different chemical environments. researchgate.net

Variable temperature NMR studies can reveal information about dynamic processes, such as the rotation of the glycine side chain and potential conformational changes. For instance, in α-glycine, a single thermally activated motion, the random hopping of the –NH3+ group, has been quantitatively analyzed using temperature-dependent T1 and T1ρ relaxation times. nsf.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to investigate its fragmentation pathways. Using techniques like electrospray ionization (ESI), the molecule can be ionized to produce a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. nih.gov For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the bond between the phenyl ring and the glycine side chain. The fragmentation of the aromatic ring can also provide information about the positions of the cyano and nitro substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. Key vibrational frequencies include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C=O stretch: A strong absorption from the carboxylic acid carbonyl group, typically around 1700-1750 cm⁻¹.

C≡N stretch: A sharp, medium-intensity band for the cyano group, usually found in the 2220-2260 cm⁻¹ range.

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group, appearing as strong bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Aromatic C-H and C=C stretches: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring and the C≡N stretch are often strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing information about its chromophores and conjugation. libretexts.org The this compound molecule contains a highly conjugated system due to the phenyl ring substituted with both a nitro and a cyano group, which act as strong electron-withdrawing groups.

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. The presence of the nitro group, a powerful chromophore, often results in absorption extending into the visible range, potentially giving the compound a color. msu.edu The electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. libretexts.org The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity, reflecting changes in the electronic ground and excited states. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis of this compound and Related Structures

Analysis of related structures, such as other substituted nitrophenyl derivatives or different polymorphs of glycine, can provide valuable comparative data. ua.ptmdpi.com For instance, comparing the crystal structure to that of N-(4-nitrophenyl)glycine could highlight the influence of the cyano group on the molecular conformation and crystal packing. nih.gov

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules of this compound pack together in the solid state is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal and can influence its physical properties.

Key intermolecular interactions that are likely to be present in the crystal structure include:

Hydrogen Bonding: The carboxylic acid group of the glycine moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O). The secondary amine (N-H) is also a hydrogen bond donor. These groups can form extensive hydrogen bonding networks, linking molecules together into chains, layers, or more complex three-dimensional architectures. nih.gov

π-π Stacking: The electron-deficient aromatic rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute to the stability of the crystal packing. researchgate.net

Dipole-Dipole Interactions: The polar nitro and cyano groups introduce significant dipole moments into the molecule, leading to dipole-dipole interactions that influence the molecular arrangement.

The analysis of these interactions, often aided by techniques like Hirshfeld surface analysis, provides a deep understanding of the supramolecular chemistry of this compound. mdpi.commdpi.com

Mechanistic Insights into the Reactivity of N 4 Cyano 2 Nitrophenyl Glycine

General Reaction Pathways and Chemoselectivity Studies

The reactivity of N-(4-cyano-2-nitrophenyl)glycine is characterized by the selective participation of its functional groups in different reactions. The glycine (B1666218) portion, with its secondary amine and carboxylic acid, can undergo reactions typical of amino acids. The aromatic ring, activated by the electron-withdrawing nitro and cyano groups, is susceptible to nucleophilic attack. Chemoselectivity, or the preferential reaction of one functional group over others, is a key consideration in harnessing the synthetic potential of this molecule. The specific reaction conditions, including the nature of the reagents, solvents, and temperature, play a crucial role in directing the reaction toward a desired pathway.

Photochemical Reactions and Photoinduced Cleavage Mechanisms (e.g., Nitrobenzyl Derivatives)

The 2-nitrobenzyl moiety is a well-known photolabile protecting group, and this compound, as a nitrobenzyl derivative, partakes in these characteristic photochemical reactions. nih.gov Upon exposure to UV radiation, typically between 308 and 350 nm, the compound can undergo photoinduced cleavage to release glycine. nih.gov

The generally accepted mechanism for the photoremoval of 2-nitrobenzyl protecting groups involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. thieme-connect.de This is followed by a rearrangement to form an aci-nitro intermediate, which then hydrolyzes to release the protected group (in this case, glycine) and a 2-nitrosobenzaldehyde derivative. thieme-connect.denih.gov The rate of this photolytic release can be influenced by factors such as pH. nih.gov For instance, the decay rate of a transient intermediate in the photolysis of a similar compound, N-(alpha-carboxy-2-nitrobenzyl)glycine, was found to be 940 s⁻¹ at pH 6.8 and 600 s⁻¹ at pH 7.5. nih.gov

Modifications to the nitrobenzyl group, such as adding substituents to the benzylic carbon, can enhance the efficiency of photocleavage. thieme-connect.de This is because such modifications can accelerate the initial hydrogen abstraction step. thieme-connect.de The rapid and controlled release of molecules like glycine using this photochemical strategy is valuable for creating high local concentrations of the molecule in a time-resolved manner, which is particularly useful in neurochemical studies. nih.gov

Nucleophilic Substitution Reactions Involving the Aromatic Ring

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro and cyano groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

For this compound, a potential leaving group could be the nitro group, although this is less common than halide leaving groups in typical SNAr reactions. The position of the electron-withdrawing groups relative to the potential leaving group is critical for the reaction rate. masterorganicchemistry.com Generally, electron-withdrawing groups positioned ortho and para to the leaving group significantly accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. masterorganicchemistry.comscranton.edu

In the case of this compound, both the nitro and cyano groups would activate the ring for nucleophilic attack. The outcome of such a reaction would depend on the specific nucleophile used and the reaction conditions.

Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles

While specific studies on the cycloaddition reactions of this compound are not prevalent, the glycine moiety itself is a versatile precursor for the synthesis of nitrogen-containing heterocycles, particularly through [3+2] cycloaddition reactions. mdpi.com These reactions typically involve the in-situ generation of an azomethine ylide from glycine or its derivatives, which then reacts with a dipolarophile to form a five-membered heterocyclic ring like pyrrolidine. mdpi.com

The general strategy involves the reaction of a glycine derivative with an aldehyde or ketone to form an intermediate that, upon decarboxylation or deprotonation, generates the azomethine ylide. mdpi.com This ylide, a 1,3-dipole, then undergoes a cycloaddition with an alkene or alkyne. The presence of the cyano and nitrophenyl substituents on the glycine nitrogen in this compound would influence the stability and reactivity of the corresponding azomethine ylide.

The broader field of cycloaddition chemistry offers powerful tools for constructing complex cyclic molecules. researchgate.netnih.govnih.gov For instance, [4+1] cycloadditions are used to synthesize various N-heterocycles. researchgate.net Given the structural features of this compound, it could potentially serve as a building block in such cycloaddition strategies for the synthesis of novel heterocyclic compounds.

Investigation of Acyl Transfer Catalysis and Racemization Pathways

The glycine portion of this compound contains a carboxylic acid and a secondary amine, which are functionalities that can participate in acyl transfer reactions. Acyl transfer catalysis is a fundamental process in organic chemistry and biochemistry. While there is no specific information found regarding this compound in this context, related N-aryl glycine derivatives have been studied. The electronic nature of the aryl group can influence the nucleophilicity of the nitrogen and the acidity of the carboxylic acid, thereby affecting the kinetics and mechanism of acyl transfer processes.

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a potential pathway for chiral molecules. Since glycine itself is achiral, this compound is also achiral. However, if the glycine backbone were to be substituted at the alpha-carbon with a group other than hydrogen, the resulting molecule would be chiral and could potentially undergo racemization under certain conditions, such as in the presence of a base.

Studies of Intramolecular Rearrangement Mechanisms

The 2-nitrobenzyl group, present in this compound, is known to undergo intramolecular rearrangements upon photochemical excitation, as discussed in the context of photoinduced cleavage. nih.gov This rearrangement is a key step in the release of the protected glycine molecule.

Reactivity as a Leaving Group in Chemical Transformations

A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction. wikipedia.org The ability of a species to act as a good leaving group is related to its stability as an independent species, which often correlates with it being a weak base. libretexts.org

The entire this compound molecule is not typically considered a leaving group in the conventional sense. However, in the context of reactions involving the glycine moiety, the N-(4-cyano-2-nitrophenyl)amino group could be considered as a substituent influencing the reactivity of the glycine part.

In nucleophilic aromatic substitution reactions, a group on the aromatic ring is displaced. For this compound, the nitro group could potentially act as a leaving group, although halides are generally better leaving groups in SNAr reactions. masterorganicchemistry.com The stability of the leaving group is a crucial factor determining the reaction's feasibility. youtube.com The ability of a group to stabilize a negative charge, for instance through resonance or inductive effects, makes it a better leaving group. libretexts.org

Computational and Theoretical Chemistry Studies on N 4 Cyano 2 Nitrophenyl Glycine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

No published studies utilizing DFT to calculate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors for N-(4-cyano-2-nitrophenyl)glycine were found.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

There are no available molecular dynamics simulation studies that explore the conformational possibilities, flexibility, or the effects of different solvents on the structure and behavior of this compound.

Computational Spectroscopic Methods (e.g., NMR, UV-Vis) for Prediction and Interpretation

A search for theoretical predictions or computational interpretations of NMR chemical shifts, UV-Vis absorption spectra, or other spectroscopic properties of this compound yielded no results.

Theoretical Analysis of Reaction Mechanisms and Transition States

No computational studies detailing the potential reaction pathways, transition state energies, or mechanistic insights for reactions involving this compound are present in the current scientific literature.

Investigation of Intermolecular Interactions via Computational Approaches

There is no available research that computationally investigates the non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, that this compound may form with itself or other molecules.

Advanced Research Applications and Utility of N 4 Cyano 2 Nitrophenyl Glycine in Chemical Sciences

Development and Application in Chemical Biology as Chemical Probes

The unique structure of N-(4-cyano-2-nitrophenyl)glycine, combining a photoreactive nitro group and a spectroscopically useful cyano group on an amino acid scaffold, makes it a prime candidate for development as a sophisticated chemical probe in chemical biology.

Use as Unnatural Amino Acids for Site-Specific Protein Modification and Labeling

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for introducing novel functions and probes into biological systems. nih.govnih.gov this compound serves as such a UAA. The genetic code expansion methodology allows for its insertion at specific sites within a protein's sequence, enabling precise modification.

Research has demonstrated that phenylalanine derivatives with substitutions at the ortho position, including nitro and nitrile (cyano) groups, can be genetically encoded in both E. coli and mammalian cells. acs.orgnih.govresearchgate.net This is typically achieved using an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, such as a mutant pyrrolysyl-tRNA synthetase (PylRS). nih.govnih.gov The ability of these systems to accommodate a variety of substituted phenylalanines suggests a strong potential for the successful incorporation of this compound, thereby allowing researchers to install its unique combination of functional groups into a target protein. Once incorporated, the cyano group can act as a unique infrared probe or a bioorthogonal handle for further chemical reactions.

Design of Photocontrollable Systems and Caged Molecules

The 2-nitrobenzyl moiety, a key feature of this compound, is a classic photolabile protecting group (PPG), often referred to as a "photocage". wikipedia.orgacs.org These groups can be cleaved with high spatial and temporal precision using light, typically in the UV range. psu.edu This property allows for the creation of "caged" molecules, where a biologically active species is rendered inert until its release is triggered by illumination.

The application of this concept to amino acids is well-documented. For instance, N-(alpha-carboxy-2-nitrobenzyl)glycine and other related derivatives have been synthesized to act as photolabile precursors of the neurotransmitter glycine (B1666218), releasing it upon exposure to UV light. nih.gov Similarly, the incorporation of 2-nitrophenylalanine into a peptide has been shown to induce photochemical cleavage of the polypeptide backbone. nih.gov Consequently, this compound is an excellent candidate for constructing photocontrollable peptides and proteins. By incorporating this amino acid, a protein's function could be switched on or off by light, or a specific peptide sequence could be released from a larger protein at a desired time and location.

Table 1: Research Findings on Related Photolabile Amino Acids

| Compound | Application | Key Finding | Citation |

|---|---|---|---|

| N-(alpha-carboxy-2-nitrobenzyl)glycine | Caged Glycine Precursor | Rapid photolysis releases free glycine, enabling kinetic studies of neurotransmitter receptors. | nih.gov |

| 2-Nitrophenylalanine (2-NPA) | Photocleavage of Peptides | When genetically encoded, 2-NPA can photochemically cleave the polypeptide backbone upon irradiation. | nih.gov |

Role as Key Synthetic Intermediates in the Construction of Complex Organic Molecules

Substituted phenylglycine derivatives are valuable building blocks in organic synthesis due to their bifunctional nature, containing both an amine and a carboxylic acid. They serve as crucial intermediates in the preparation of pharmaceuticals and other complex molecular targets.

Patents have described the synthesis of N-substituted phenyl glycines, highlighting their importance as industrial intermediates. google.comgoogleapis.com For example, the related compound N-(4-cyanophenyl)glycine is a documented intermediate in the synthesis of Dabigatran etexilate, a potent anticoagulant medication. googleapis.com The synthesis typically involves the reaction of a substituted aniline (B41778) (like 4-cyanoaniline) with glyoxylic acid, followed by reduction. google.comgoogleapis.com This established utility of the cyanophenylglycine scaffold underscores the potential of this compound as a key intermediate for building even more complex, functionally-rich molecules, where the nitro group could be used for further transformations or to impart specific properties to the final product.

Coordination Chemistry: Formation and Characterization of Metal Complexes as Ligands

The field of bioinorganic chemistry often explores the interaction of metal ions with biological molecules, including amino acids. The glycine backbone of this compound possesses both a carboxylate (COO-) and an amino (NH) group, which are classic coordination sites for binding metal ions. These sites can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.

While specific metal complexes of this compound are not extensively documented in the literature, the fundamental principles of coordination chemistry suggest its capability to act as a ligand. The electronic properties of such complexes would be significantly influenced by the electron-withdrawing nature of the nitrophenyl and cyano substituents. The formation of such metal complexes could find applications in areas like catalysis or the development of novel therapeutic agents where the metal center's activity is modulated by the unique electronic and steric environment provided by the ligand.

Applications in Peptide Synthesis and Conjugation Strategies

The utility of this compound in peptide science is multifaceted, stemming from its dual-functionality as both a modifiable and a modulatory residue.

Its role as a UAA allows for its direct, site-specific insertion into a peptide chain during ribosomal synthesis via genetic code expansion. nih.gov This provides a route to peptides with precisely placed photoreactive or spectroscopic probes. The photocleavable nature of the 2-nitrobenzyl group can be exploited to create photo-activatable peptides or to control protein-protein interactions. nih.gov

Furthermore, the cyano group (-C≡N) can serve as a bioorthogonal handle for post-translational chemical modification. This group has a distinct and sharp absorption in the infrared spectrum, making it an excellent vibrational probe for studying protein structure and dynamics. It can also participate in specific chemical reactions, such as cycloadditions, allowing for the conjugation of other molecules, like fluorescent dyes or drugs, to the peptide at the site of the UAA. This conjugation strategy opens avenues for creating targeted therapeutics and advanced diagnostic tools.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-cyano-phenylalanine |

| o-nitro-phenylalanine |

| N-(4-cyanophenyl)glycine |

| N-(alpha-carboxy-2-nitrobenzyl)glycine |

| 2-nitrophenylalanine (2-NPA) |

| Glycine |

| Dabigatran etexilate |

| 4-cyanoaniline |

Integration into Materials Science for Functional Surface Chemistry (e.g., Self-Assembled Monolayers)

The unique combination of functional groups in this compound makes it a compelling candidate for the functionalization of surfaces, particularly in the formation of self-assembled monolayers (SAMs). SAMs are highly organized molecular assemblies that spontaneously form on a substrate, providing a powerful method for tailoring the chemical and physical properties of surfaces for a wide array of applications. wikipedia.org

The glycine component of the molecule, with its carboxyl and amino groups, can serve as an effective anchor to various substrates. For instance, the carboxyl group can bind to metal oxide surfaces such as silica, titania, and alumina, while the amino group can interact with other surfaces. nih.govmdpi.com The nitrophenyl and cyano groups, on the other hand, would form the outer surface of the monolayer, dictating its properties.

The nitro group is particularly interesting for surface chemistry as it is electrochemically active and can be reduced to an amine group. This transformation allows for a secondary chemical modification of the surface, enabling the attachment of other molecules of interest, such as biomolecules or catalysts. This two-step functionalization process is a key advantage in creating complex, multifunctional surfaces.

The cyano group also contributes to the surface properties, potentially influencing its wettability and providing a site for further chemical reactions. The rigid and polar nature of the nitrophenyl ring would likely promote ordered packing of the molecules in the SAM, leading to a well-defined and stable monolayer.

| Functional Group | Potential Substrate Interaction | Resulting Surface Property |

| Glycine (Carboxyl) | Metal Oxides (e.g., SiO₂, TiO₂) | Covalent attachment, stable monolayer |

| Glycine (Amine) | Gold, Platinum | Chemisorption |

| Nitrophenyl Group | - | Electrochemical activity, further functionalization |

| Cyano Group | - | Modified wettability, potential reaction site |

Development of Analytical Methods for Detection and Quantification in Research Contexts

The development of robust analytical methods for the detection and quantification of this compound is crucial for its application in any research context. Given its chemical structure, several analytical techniques could be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of organic compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be effective. The separation would be based on the polarity of the molecule, and a UV detector could be used for detection, as the nitrophenyl group is a strong chromophore. The development of such a method would involve optimizing the mobile phase composition, pH, column type, and flow rate to achieve good separation and sensitivity. amerigoscientific.comresearchgate.net

Mass spectrometry (MS), often coupled with HPLC (LC-MS), would provide even greater specificity and sensitivity for the detection and quantification of this compound. The mass spectrometer can provide the exact mass of the molecule, confirming its identity, and can be used to quantify it even at very low concentrations.

Spectroscopic methods such as UV-Visible spectroscopy could also be employed for quantification, taking advantage of the strong absorbance of the nitrophenyl group. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the structural characterization and confirmation of the compound's identity.

While specific validated methods for this compound are not detailed in the available literature, the table below outlines the potential analytical techniques and their expected utility.

| Analytical Technique | Purpose | Expected Performance |

| HPLC-UV | Separation and Quantification | High resolution and sensitivity due to the nitrophenyl chromophore. |

| LC-MS | Identification and Quantification | High specificity and sensitivity, providing molecular weight confirmation. |

| UV-Visible Spectroscopy | Quantification | Simple and rapid for concentration determination in solution. |

| Infrared (IR) Spectroscopy | Structural Characterization | Identification of functional groups (carboxyl, nitro, cyano). |

| NMR Spectroscopy | Structural Elucidation | Detailed structural information of the molecule. |

The development and validation of these analytical methods would be a critical step in enabling further research into the applications of this compound in various scientific disciplines.

Conclusion and Future Research Directions

Synthesis of Current Research Contributions and Gaps

Current knowledge of N-(4-cyano-2-nitrophenyl)glycine is primarily centered on its identity as a chemical intermediate. Its synthesis can be inferred from established methods for producing structurally similar N-substituted phenyl glycines. A plausible and common route involves the nucleophilic substitution reaction between a glycine (B1666218) ester and a suitably activated benzene (B151609) derivative, such as 4-cyano-2-nitrofluorobenzene, followed by hydrolysis of the ester. Another potential method is the reductive amination of glyoxylic acid with 4-amino-3-nitrobenzonitrile. A patent for the preparation of N-substituted phenyl glycines outlines a general procedure involving the reaction of a substituted aniline (B41778) with glyoxylic acid in the presence of a reducing agent, which could be adapted for the synthesis of this compound. google.com

Identification of Emerging Research Frontiers

The unique substitution pattern of this compound opens up several promising avenues for future investigation. The presence of both a cyano and a nitro group, both of which are strong electron-withdrawing groups, significantly influences the electronic properties of the phenyl ring and the reactivity of the glycine moiety.

An emerging frontier is the exploration of this compound as a precursor for the synthesis of novel heterocyclic compounds. The cyano and nitro groups, along with the glycine side chain, are versatile functional handles for various cyclization reactions. For instance, the nitro group can be reduced to an amine, which can then participate in intramolecular condensation reactions with the cyano group or the carboxylic acid of the glycine moiety to form a variety of heterocyclic systems.

Another area of interest lies in its potential as a building block in medicinal chemistry. Glycine derivatives are integral to many peptidomimetic drugs. The specific substituents on the phenyl ring of this compound could be exploited to design molecules with targeted biological activities. For example, nitrophenyl derivatives have been investigated for their use in diagnostic tools due to their chromophoric nature. pharmint.net

Prospective Design and Novel Applications of this compound and Related Structures

The future of this compound research lies in the rational design of novel molecules and the exploration of their applications.

Medicinal Chemistry: Derivatives of this compound could be designed as enzyme inhibitors. The core structure can be elaborated to interact with the active sites of various enzymes. For instance, by modifying the glycine backbone and the phenyl substituents, it may be possible to develop selective inhibitors for proteases or kinases, which are important targets in various diseases.

Materials Science: The compound's structure suggests potential applications in the development of new materials. The aromatic rings and polar functional groups could lead to the formation of ordered structures through non-covalent interactions, making it a candidate for crystal engineering and the design of functional organic materials. The nitro group also suggests potential applications in the development of energetic materials or as a precursor for photosensitive compounds.

Synthetic Chemistry: As a synthetic intermediate, this compound provides a platform for the construction of more complex molecules. The differential reactivity of the cyano, nitro, and glycine functionalities allows for selective transformations, enabling the synthesis of a diverse library of compounds for high-throughput screening in drug discovery and materials science.

Q & A

Q. What are the key synthetic pathways for N-(4-cyano-2-nitrophenyl)glycine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For analogous compounds (e.g., N-(4-acetyl-2-nitrophenyl)glycine), steps include:

Acylation : Reacting glycine with a cyanophenyl acylating agent under anhydrous conditions.

Nitration : Introducing the nitro group at the ortho position using HNO₃/H₂SO₄, with temperature control to avoid over-nitration.

Purification : Chromatography (e.g., silica gel column) to isolate the product .

Optimization strategies:

- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 30% faster than conventional heating) .

- Solvent selection (e.g., acetonitrile for polar intermediates) enhances reaction homogeneity .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (glycine CH₂), δ 7.5–8.5 ppm (aromatic protons).

- ¹³C NMR : Signals for nitrile (C≡N, ~110–120 ppm) and nitro (NO₂, ~140 ppm) groups confirm substitution .

- IR Spectroscopy : Bands at ~2250 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (C₉H₆N₃O₃, theoretical ~228.06 g/mol) .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to assess inhibition zones .

- Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 inhibition for anti-inflammatory potential) using 4-nitrophenyl substrates as analogs .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the cyano and nitro groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- The ortho-nitro and para-cyano groups create an electron-deficient phenyl ring, enhancing susceptibility to nucleophilic attack (e.g., amidation, hydrolysis).

- Kinetic Studies : Monitor reaction rates via HPLC under varying pH (e.g., pH 7–10 for hydrolysis). The nitro group stabilizes transition states through resonance, accelerating reactions .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., Mulliken charges on the carbonyl carbon) .

Q. What advanced techniques are used to study interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes/receptors (e.g., KD values for COX-2) .

- Molecular Docking : Software like AutoDock Vina simulates binding poses, identifying key residues (e.g., hydrogen bonding with Ser530 in COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize ligand-receptor affinity .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .

Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing cyano with acetyl) to isolate functional group contributions .

Q. What strategies improve the stability of this compound in aqueous solutions during long-term studies?

- Methodological Answer :

- pH Optimization : Store at pH 5–6 (near isoelectric point) to minimize hydrolysis .

- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for in vitro assays .

- Antioxidants : Add 0.1% BHT to prevent nitro group reduction .

Q. How can substituent modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Para-Substitution : Replace cyano with sulfonamide to improve solubility and target affinity (e.g., N-[(pentafluorophenyl)sulfonyl]glycine analogs) .

- Ortho-Substitution : Introduce halogens (e.g., Cl) to sterically block metabolic degradation .

- Glycine Backbone Modification : Replace glycine with β-alanine to alter conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.